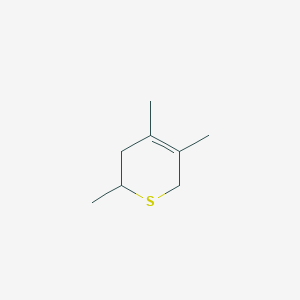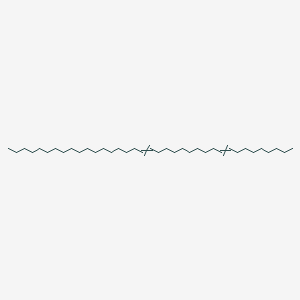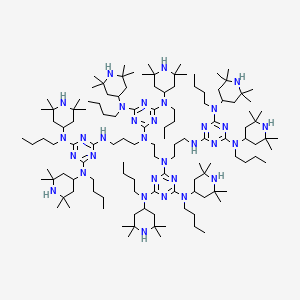
Chimassorb 905 LD
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chimassorb 905 LD is a high-molecular-weight hindered amine light stabilizer (HALS) used to prevent the degradation of polymers caused by ultraviolet (UV) light. It is part of the Chimassorb® range of light stabilizing additives that help maintain the appearance and physical properties of plastic materials by acting as free radical scavengers .
Vorbereitungsmethoden
The synthesis of Chimassorb 905 LD involves the reaction of hindered amine compounds with other chemical agents to form a polymeric structure. The exact synthetic routes and reaction conditions are proprietary and typically involve complex organic synthesis techniques. Industrial production methods focus on ensuring high purity and consistent molecular weight distribution to achieve optimal performance in polymer stabilization .
Analyse Chemischer Reaktionen
Chimassorb 905 LD primarily undergoes reactions that involve the stabilization of free radicals. It acts as a free radical scavenger, preventing the chain reactions that lead to polymer degradation. Common reagents used in these reactions include various organic peroxides and other radical initiators. The major products formed from these reactions are stabilized polymer chains that retain their physical and chemical properties .
Wissenschaftliche Forschungsanwendungen
Chimassorb 905 LD is widely used in scientific research and industrial applications due to its effectiveness in stabilizing polymers against UV degradation. It is used in the production of various plastic materials, including polyethylene, polypropylene, and polyvinyl chloride. In addition to its use in the plastics industry, this compound is also employed in coatings, adhesives, and sealants to enhance their durability and longevity .
Wirkmechanismus
The mechanism of action of Chimassorb 905 LD involves the stabilization of free radicals generated by UV light exposure. It acts by capturing free radicals and converting them into less reactive species, thereby preventing the propagation of degradation reactions. This process helps maintain the integrity and appearance of the polymer materials .
Vergleich Mit ähnlichen Verbindungen
Chimassorb 905 LD is unique among hindered amine light stabilizers due to its high molecular weight and excellent polymer compatibility. Similar compounds include Chimassorb 2020 and other HALS such as Tinuvin® 770 and Tinuvin® 622. Compared to these compounds, this compound offers superior long-term thermal stability and extraction resistance, making it particularly suitable for demanding applications .
Eigenschaften
CAS-Nummer |
80387-98-0 |
|---|---|
Molekularformel |
C124H234N32 |
Molekulargewicht |
2173.4 g/mol |
IUPAC-Name |
6-N-[3-[[4,6-bis[butyl-(2,2,6,6-tetramethylpiperidin-4-yl)amino]-1,3,5-triazin-2-yl]-[2-[[4,6-bis[butyl-(2,2,6,6-tetramethylpiperidin-4-yl)amino]-1,3,5-triazin-2-yl]-[3-[[4,6-bis[butyl-(2,2,6,6-tetramethylpiperidin-4-yl)amino]-1,3,5-triazin-2-yl]amino]propyl]amino]ethyl]amino]propyl]-2-N,4-N-dibutyl-2-N,4-N-bis(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C124H234N32/c1-41-49-63-149(89-73-109(9,10)139-110(11,12)74-89)101-127-97(128-102(135-101)150(64-50-42-2)90-75-111(13,14)140-112(15,16)76-90)125-59-57-61-147(99-131-105(153(67-53-45-5)93-81-117(25,26)143-118(27,28)82-93)137-106(132-99)154(68-54-46-6)94-83-119(29,30)144-120(31,32)84-94)71-72-148(100-133-107(155(69-55-47-7)95-85-121(33,34)145-122(35,36)86-95)138-108(134-100)156(70-56-48-8)96-87-123(37,38)146-124(39,40)88-96)62-58-60-126-98-129-103(151(65-51-43-3)91-77-113(17,18)141-114(19,20)78-91)136-104(130-98)152(66-52-44-4)92-79-115(21,22)142-116(23,24)80-92/h89-96,139-146H,41-88H2,1-40H3,(H,125,127,128,135)(H,126,129,130,136) |
InChI-Schlüssel |
HNKNVHRXMLUJGX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(C1CC(NC(C1)(C)C)(C)C)C2=NC(=NC(=N2)NCCCN(CCN(CCCNC3=NC(=NC(=N3)N(CCCC)C4CC(NC(C4)(C)C)(C)C)N(CCCC)C5CC(NC(C5)(C)C)(C)C)C6=NC(=NC(=N6)N(CCCC)C7CC(NC(C7)(C)C)(C)C)N(CCCC)C8CC(NC(C8)(C)C)(C)C)C9=NC(=NC(=N9)N(CCCC)C1CC(NC(C1)(C)C)(C)C)N(CCCC)C1CC(NC(C1)(C)C)(C)C)N(CCCC)C1CC(NC(C1)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


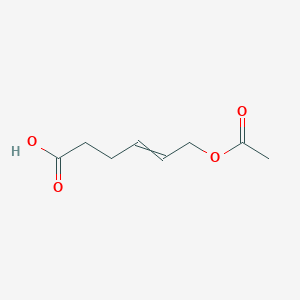
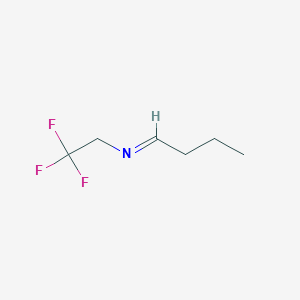
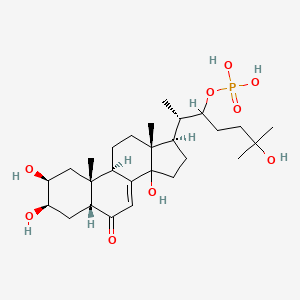
![2-[5-(Trimethylsilyl)-2H-1,2,3-triazol-4-yl]pyridine](/img/structure/B14414459.png)
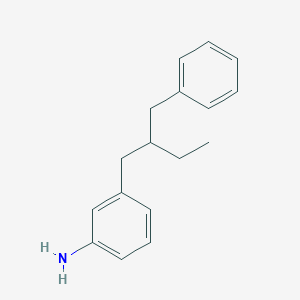
![Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate](/img/structure/B14414470.png)
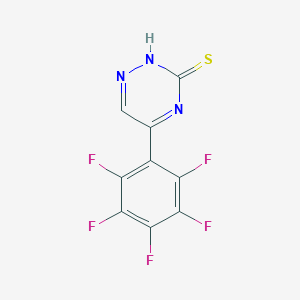
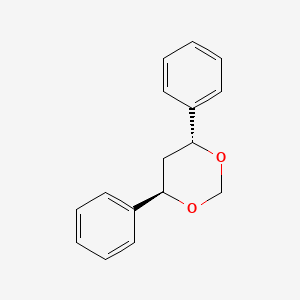
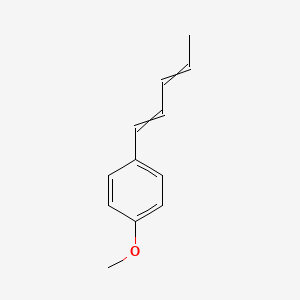
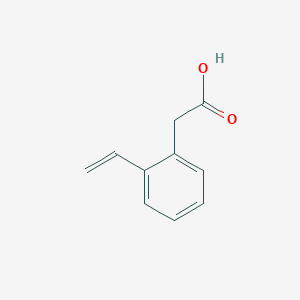
![5-(Propan-2-yl)-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14414514.png)
